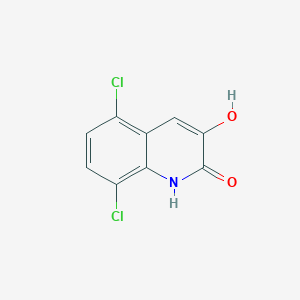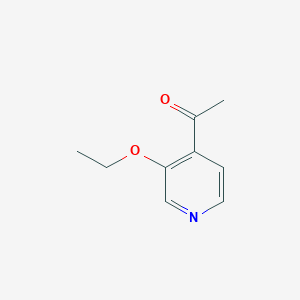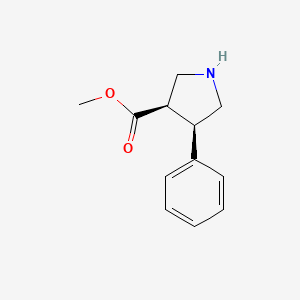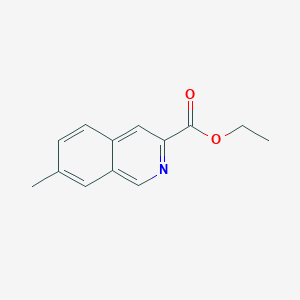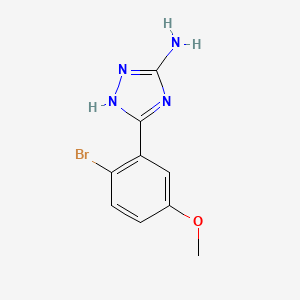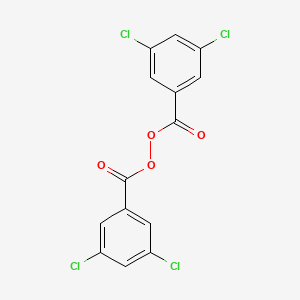
Peroxide, bis(3,5-dichlorobenzoyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, bis(3,5-dichlorobenzoyl) is an organic peroxide with the molecular formula C14H6Cl4O4. It is a diacyl peroxide, which means it contains two acyl groups connected by a peroxide linkage. This compound is known for its use as a radical initiator in polymerization reactions and as a crosslinking agent in the production of silicone rubber .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peroxide, bis(3,5-dichlorobenzoyl) can be synthesized by reacting 3,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically takes place in an organic solvent such as toluene or benzene, and the temperature is maintained at a low level to prevent decomposition of the peroxide .
Industrial Production Methods: In industrial settings, the production of peroxide, bis(3,5-dichlorobenzoyl) involves the use of large-scale reactors where the reactants are mixed and the reaction is carefully controlled to ensure safety and efficiency. The product is then purified through crystallization or distillation to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Peroxide, bis(3,5-dichlorobenzoyl) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions or crosslinking processes in various materials .
Common Reagents and Conditions: The decomposition of peroxide, bis(3,5-dichlorobenzoyl) can be triggered by heat, light, or the presence of certain catalysts. Common reagents used in these reactions include solvents like benzene or toluene, and bases such as sodium hydroxide .
Major Products Formed: The major products formed from the decomposition of peroxide, bis(3,5-dichlorobenzoyl) are free radicals, which can further react to form polymers or crosslinked networks in materials like silicone rubber .
Applications De Recherche Scientifique
Peroxide, bis(3,5-dichlorobenzoyl) has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, which are essential in the production of various plastics and resins. Additionally, it serves as a crosslinking agent in the manufacturing of silicone rubber, providing enhanced mechanical properties and stability .
In the field of biology and medicine, peroxide, bis(3,5-dichlorobenzoyl) is used in the synthesis of certain pharmaceuticals and as a reagent in biochemical studies. Its ability to generate free radicals makes it valuable in studying oxidative stress and related cellular processes .
Mécanisme D'action
The mechanism of action of peroxide, bis(3,5-dichlorobenzoyl) involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization or crosslinking. The molecular targets and pathways involved depend on the specific application and the nature of the materials being processed .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Benzoyl peroxide
- Di(2,4-dichlorobenzoyl) peroxide
- Dicumyl peroxide
Comparison: Peroxide, bis(3,5-dichlorobenzoyl) is unique in its ability to generate free radicals at relatively low temperatures compared to other peroxides like benzoyl peroxide and dicumyl peroxide. This makes it particularly useful in applications where temperature-sensitive materials are involved. Additionally, its specific structure allows for selective reactivity, making it a preferred choice in certain polymerization and crosslinking processes .
Propriétés
Numéro CAS |
92167-17-4 |
|---|---|
Formule moléculaire |
C14H6Cl4O4 |
Poids moléculaire |
380.0 g/mol |
Nom IUPAC |
(3,5-dichlorobenzoyl) 3,5-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-9-1-7(2-10(16)5-9)13(19)21-22-14(20)8-3-11(17)6-12(18)4-8/h1-6H |
Clé InChI |
DBZUJSZLTDZRCK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)
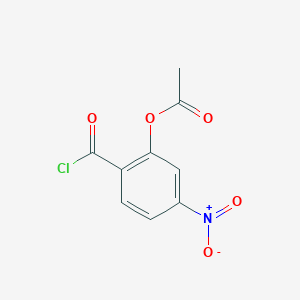


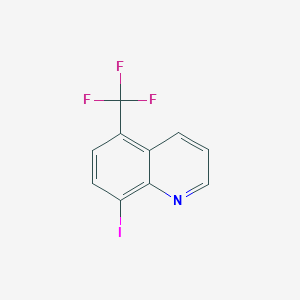
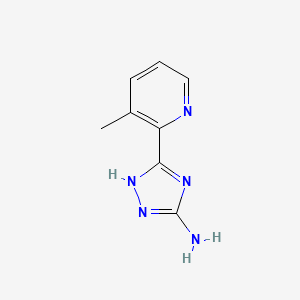
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
